

N-Acetyltyramine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Acetyltyramine*

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Abstract

N-Acetyltyramine, a naturally occurring biogenic amine, has garnered significant attention in various scientific disciplines for its diverse biological activities. This technical guide provides an in-depth overview of **N-Acetyltyramine**, focusing on its fundamental chemical properties, synthesis, and key biological functions. Detailed experimental protocols for assessing its activity as a quorum sensing inhibitor and its ability to reverse multidrug resistance are provided. Furthermore, this guide illustrates its role in significant biochemical pathways through detailed diagrams, offering a valuable resource for researchers in pharmacology, microbiology, and neurobiology.

Core Chemical and Physical Properties

N-Acetyltyramine, also known as N-(p-hydroxyphenethyl)acetamide, is a derivative of the trace amine tyramine. Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	1202-66-0	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1] [2]
Molecular Weight	179.22 g/mol	[1] [3]
IUPAC Name	N-[2-(4-hydroxyphenyl)ethyl]acetamide	[1]
Synonyms	N-Acetyl tyramine, N-(4-Hydroxyphenethyl)acetamide	[1]
Appearance	Solid	[3]
Purity (typical)	≥95% (LC/MS-ELSD)	[3]
Storage Temperature	-20°C	[3]

Synthesis of N-Acetyltyramine

N-Acetyltyramine can be synthesized through various methods, including chemical synthesis and biosynthesis.

Chemical Synthesis

A common laboratory-scale synthesis involves the acetylation of tyramine.

Experimental Protocol: Acetylation of Tyramine

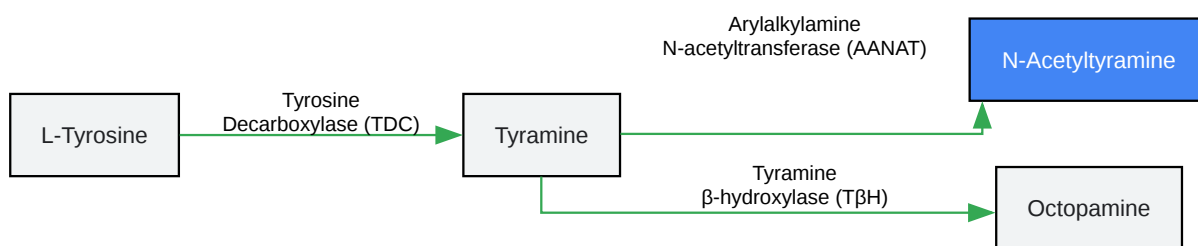
- **Dissolution:** Dissolve tyramine in a suitable solvent, such as dichloromethane or tetrahydrofuran.
- **Base Addition:** Add a base, for example triethylamine or pyridine, to the solution to act as a proton scavenger.
- **Acetylation:** Slowly add acetyl chloride or acetic anhydride to the cooled reaction mixture.
- **Reaction:** Allow the reaction to proceed at room temperature with stirring for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

- Work-up: Quench the reaction with water and extract the product into an organic solvent.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Biosynthesis

N-Acetyltyramine is a key intermediate in the biosynthesis of the neurotransmitter octopamine in invertebrates.[4] This pathway can be engineered into microorganisms like *Escherichia coli* for de novo production.[5]

The biosynthetic pathway begins with the amino acid L-tyrosine.



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Biosynthesis of **N-Acetyltyramine** and Octopamine.

Biological Activities and Experimental Protocols

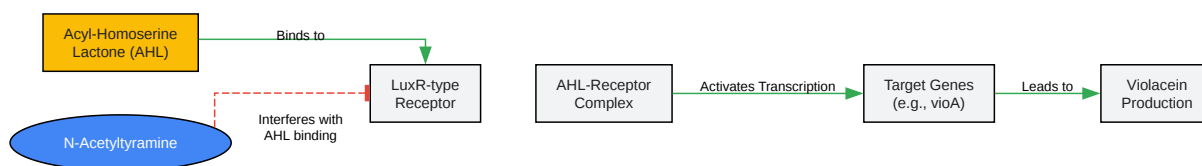
N-Acetyltyramine exhibits a range of biological activities, with its roles in quorum sensing inhibition and reversal of drug resistance being of particular interest to the scientific community.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression.[6] **N-Acetyltyramine** has been shown to inhibit QS, particularly in Gram-negative bacteria like *Chromobacterium violaceum*. [7] The inhibition of QS is often assessed by quantifying the production of violacein, a purple pigment controlled by QS in *C. violaceum*. [8][9]

Experimental Protocol: Quantitative Violacein Inhibition Assay[8]

- **Bacterial Culture Preparation:** Inoculate a single colony of *Chromobacterium violaceum* (e.g., ATCC 12472) into Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.
- **Subculturing:** Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD_{600}) of approximately 0.1.
- **Treatment Preparation:** Prepare stock solutions of **N-Acetyltyramine** in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations. Ensure the final solvent concentration does not affect bacterial growth.
- **Incubation:** In a 96-well microtiter plate, add the diluted bacterial culture and the different concentrations of **N-Acetyltyramine**. Include a positive control (bacteria with solvent) and a negative control (sterile broth). Incubate the plate at 30°C for 24-48 hours with shaking.
- **Violacein Quantification:**
 - After incubation, measure the OD_{600} to assess bacterial growth.
 - To quantify violacein, centrifuge the plate to pellet the bacterial cells.
 - Discard the supernatant and add DMSO to each well to solubilize the violacein.
 - Measure the absorbance of the solubilized violacein at 585 nm.
- **Data Analysis:** Normalize the violacein production to bacterial growth (A_{585}/OD_{600}) and express the inhibition as a percentage relative to the control.



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Mechanism of Quorum Sensing Inhibition by **N-Acetyltyramine**.

Reversal of Doxorubicin Resistance

N-Acetyltyramine has been demonstrated to enhance the cytotoxicity of the chemotherapeutic agent doxorubicin in resistant P388 murine leukemia cells.[2] This suggests a potential role for **N-Acetyltyramine** in overcoming multidrug resistance in cancer therapy.

Experimental Protocol: Doxorubicin Resistance Reversal Assay[10][11][12]

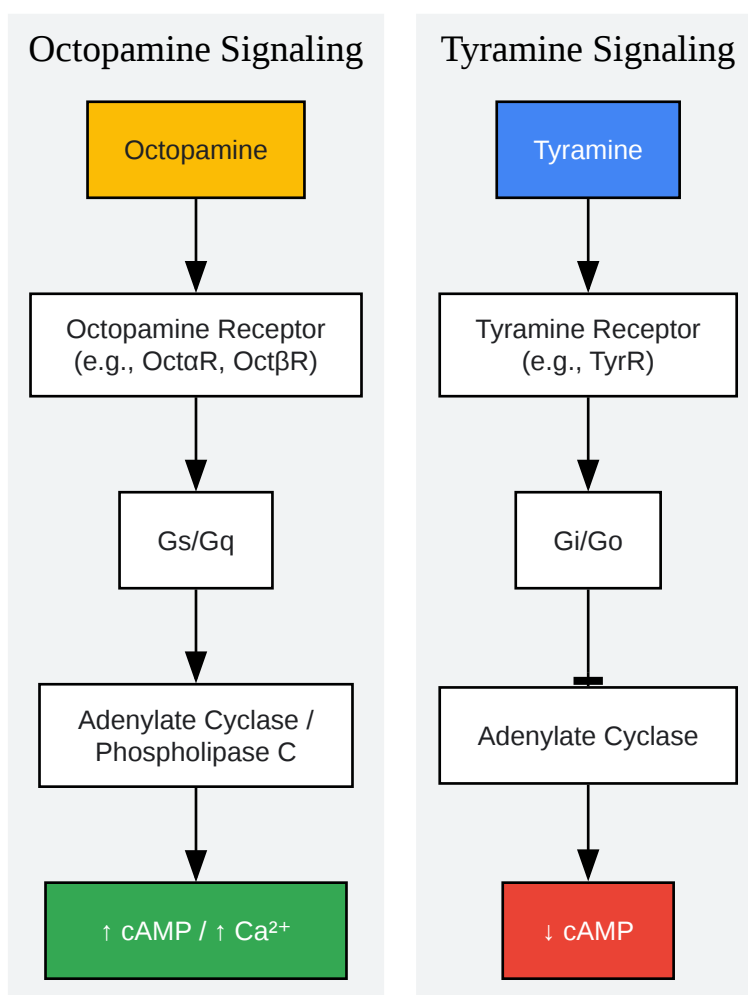
- **Cell Culture:** Culture doxorubicin-resistant P388 murine leukemia cells (P388/ADR) and the parental sensitive cell line (P388) in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
- **Cell Seeding:** Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- **Drug Treatment:** Treat the cells with varying concentrations of doxorubicin, both in the presence and absence of a non-toxic concentration of **N-Acetyltyramine**. Include appropriate controls (untreated cells, cells treated with **N-Acetyltyramine** alone).
- **Incubation:** Incubate the cells for 48-72 hours.
- **Viability Assessment:** Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or trypan blue exclusion assay.
- **Data Analysis:** Calculate the IC₅₀ (half-maximal inhibitory concentration) of doxorubicin for both cell lines with and without **N-Acetyltyramine**. A significant decrease in the IC₅₀ for the resistant cell line in the presence of **N-Acetyltyramine** indicates a reversal of resistance.

Role in Invertebrate Neurotransmission

In invertebrates, **N-Acetyltyramine** is a precursor to octopamine, a key neurotransmitter, neuromodulator, and neurohormone that is analogous to norepinephrine in vertebrates.[13][14][15] Octopamine and its precursor tyramine, along with their respective receptors, are crucial

for a variety of physiological processes including behavior, metabolism, and reproduction.[14]
[16]

The signaling pathways of octopamine and tyramine often have opposing effects on second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca^{2+}).



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